Class-Level Evidence: 4-Fluorophenylamino Thiazole Acetamides as Src Kinase Inhibitors
No direct head-to-head comparison data were identified for N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide. However, class-level inference from structurally related 4-fluorobenzyl-thiazolyl acetamides indicates that the 4-fluorophenylamino motif contributes to Src kinase inhibitory activity. In a study of N-benzyl-substituted analogues, the 4-fluorobenzyl derivative 8b inhibited proliferation of BT-20 breast carcinoma and CCRF-CEM leukemia cells by 64–71% at 50 µM, while the unsubstituted N-benzyl analogue 8a showed c-Src GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The target compound retains the 4-fluorophenylamino group but replaces the N-benzyl with an N-(4-ethoxyphenyl)acetamide moiety, which is expected to alter potency and selectivity relative to the published analogues.
| Evidence Dimension | c-Src kinase inhibition and antiproliferative activity |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | Compound 8b: 64–71% inhibition of BT-20 and CCRF-CEM cells at 50 µM; Compound 8a: GI₅₀ 1.34 µM (NIH3T3/c-Src527F), 2.30 µM (SYF/c-Src527F) [1] |
| Quantified Difference | Cannot be calculated without target compound data |
| Conditions | Src kinase enzymatic assay; cell proliferation assays in HT-29, BT-20, CCRF-CEM lines [1] |
Why This Matters
The 4-fluorophenylamino-thiazole scaffold is a validated Src kinase inhibitory motif; procurement of this specific compound enables exploration of the 4-ethoxyphenyl substitution effect relative to known benzyl analogues.
- [1] El-Damasy, A. K., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(9), 4243–4249. View Source
